molecular formula C14H18N2 B13527081 Indole, 3-(3-piperidylmethyl)- CAS No. 5275-08-1

Indole, 3-(3-piperidylmethyl)-

Cat. No.: B13527081
CAS No.: 5275-08-1
M. Wt: 214.31 g/mol
InChI Key: ZPDWYCFLVVDESE-UHFFFAOYSA-N
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Description

Indole, 3-(3-piperidylmethyl)- is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of Indole, 3-(3-piperidylmethyl)- consists of an indole ring system substituted with a piperidylmethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indoles is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . For Indole, 3-(3-piperidylmethyl)-, the piperidylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, modern methods such as microwave-assisted synthesis and flow chemistry are being explored to enhance the efficiency of indole synthesis .

Chemical Reactions Analysis

Types of Reactions

Indole, 3-(3-piperidylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine), alkyl halides, and acyl chlorides. Reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the indole ring can yield halogenated indoles, while alkylation can introduce various alkyl groups at the 3-position .

Scientific Research Applications

Indole, 3-(3-piperidylmethyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indole, 3-(3-piperidylmethyl)- is unique due to the presence of the piperidylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties compared to other indole derivatives .

Properties

CAS No.

5275-08-1

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

3-(piperidin-3-ylmethyl)-1H-indole

InChI

InChI=1S/C14H18N2/c1-2-6-14-13(5-1)12(10-16-14)8-11-4-3-7-15-9-11/h1-2,5-6,10-11,15-16H,3-4,7-9H2

InChI Key

ZPDWYCFLVVDESE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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